molecular formula C11H8ClNO B3045650 5-(3-Chlorophenyl)pyridin-2(1H)-one CAS No. 1111116-08-5

5-(3-Chlorophenyl)pyridin-2(1H)-one

Cat. No.: B3045650
CAS No.: 1111116-08-5
M. Wt: 205.64 g/mol
InChI Key: VYHOALLCRGAOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted at the 5-position with a 3-chlorophenyl group. The pyridin-2(1H)-one scaffold is notable for its keto-enol tautomerism, which influences its reactivity and interactions in biological systems . This compound has been studied in medicinal chemistry for its structural versatility, particularly in targeting conditions such as fibrosis and mechanical allodynia .

Properties

CAS No.

1111116-08-5

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-(3-chlorophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H8ClNO/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,(H,13,14)

InChI Key

VYHOALLCRGAOOJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pyridin-2(1H)-one Derivatives and Their Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
5-(3-Chlorophenyl)pyridin-2(1H)-one 3-Chlorophenyl at C5 Not reported Not reported Anti-fibrosis, mechanical allodynia
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (74) 3-Chlorophenyl at C3, phenylamino at C5 Not reported Not reported Mechanical allodynia inhibition
1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one 3-Chlorophenyl at N1, dihydroxybenzoyl at C5 Not reported Not reported Structural stability (X-ray data)
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one 4-Nitrophenyl at N1, trifluoromethyl at C5 Not reported 68% (synthesis) Anti-diabetic potential
1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (5j) Benzyl at N1, fluoro-hydroxybenzoyl at C5 105–106 84% Not specified
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)pyridin-2(1H)-one Dichlorophenyl at N1, trimethoxymethyl at C5 Not reported Not reported Increased lipophilicity

Substituent Effects on Properties

  • Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group enhances stability and π-π interactions, critical for receptor binding.
  • Hydrogen-Bonding Groups: The dihydroxybenzoyl substituent in introduces hydrogen-bonding capacity, which may enhance solubility and crystallinity, as evidenced by its resolved X-ray structure.

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